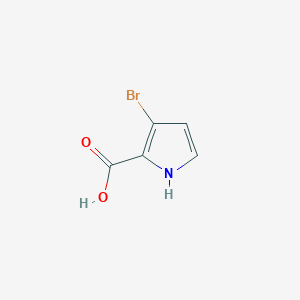
3-bromo-1H-pyrrole-2-carboxylic acid
描述
3-Bromo-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4BrNO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The bromine atom is attached to the third carbon of the pyrrole ring, and the carboxylic acid group is attached to the second carbon.
作用机制
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrrole compounds are known to interact with their targets through various mechanisms, such as oxidative demethylation . The bromine atom in the 3-bromo-1H-pyrrole-2-carboxylic acid could potentially enhance its reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Pyrrole compounds are known to be involved in a variety of biochemical reactions, including the formation of enamino diketones .
Result of Action
Pyrrole compounds are known to exhibit a variety of biological activities, including antiviral, antibacterial, and kinase inhibitory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability could be affected by light and temperature, as suggested by the recommendation to store it in a dark place under -20°C .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1H-pyrrole-2-carboxylic acid. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors to ensure consistent product quality and efficient use of reagents .
化学反应分析
Types of Reactions
3-Bromo-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrrole-2,3-dicarboxylic acid or other oxidized derivatives.
Reduction Products: Reduction of the carboxylic acid group can yield 3-bromo-1H-pyrrole-2-methanol or other reduced forms.
科学研究应用
3-Bromo-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
相似化合物的比较
Similar Compounds
3-Chloro-1H-pyrrole-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
1H-Pyrrole-2-carboxylic acid: Lacks the halogen substituent.
3-Iodo-1H-pyrrole-2-carboxylic acid: Contains an iodine atom instead of bromine.
Uniqueness
3-Bromo-1H-pyrrole-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets in medicinal chemistry applications .
属性
IUPAC Name |
3-bromo-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGLHBLIXZLOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
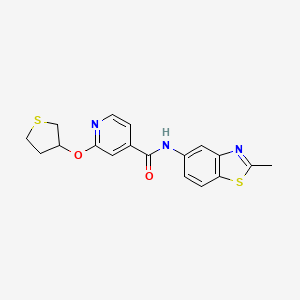
![2-{[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2882525.png)
![N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2882526.png)
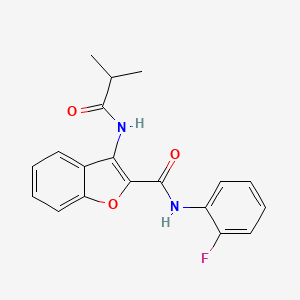
![2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B2882528.png)
![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide](/img/structure/B2882530.png)
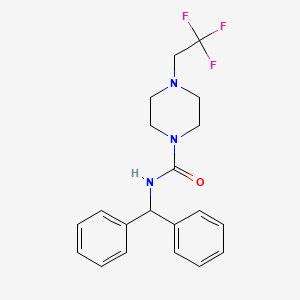
![2-(4-fluorophenyl)-5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882535.png)
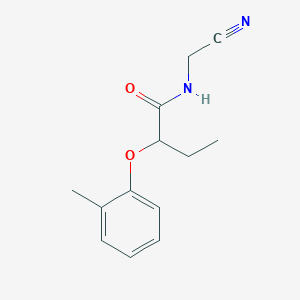
![3-butyl-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2882538.png)
![N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide](/img/structure/B2882539.png)
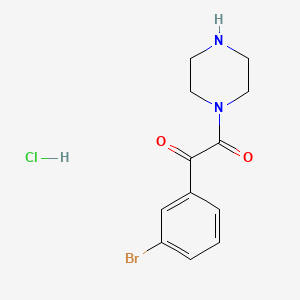
![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)
